molecular formula C7H13NO2 B8137442 (3R,6R)-6-Methylpiperidine-3-carboxylic acid

(3R,6R)-6-Methylpiperidine-3-carboxylic acid

Cat. No.: B8137442
M. Wt: 143.18 g/mol
InChI Key: ITWDDDADSFZADI-PHDIDXHHSA-N
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Description

(3R,6R)-6-Methylpiperidine-3-carboxylic acid is a chiral piperidine derivative. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,6R)-6-Methylpiperidine-3-carboxylic acid typically involves the hydrogenation of pyridine derivatives. One common method includes the use of palladium or rhodium catalysts to achieve the hydrogenation, dehydroxylation, and pyridine reduction in a single step . Another approach involves the cyclo-condensation of aldehydes with 1,3-dicarbonyl compounds in the presence of ammonia, followed by oxidation .

Industrial Production Methods

Industrial production methods for piperidine derivatives often involve large-scale hydrogenation processes using robust catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(3R,6R)-6-Methylpiperidine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include substituted piperidines, piperidinones, and other functionalized derivatives that are valuable in pharmaceutical synthesis .

Scientific Research Applications

(3R,6R)-6-Methylpiperidine-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R,6R)-6-Methylpiperidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact pathways and molecular targets depend on the specific application and the structure of the derivatives formed .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R,6R)-6-Methylpiperidine-3-carboxylic acid is unique due to its chiral nature, which makes it valuable in asymmetric synthesis and the development of enantiomerically pure pharmaceuticals. Its specific stereochemistry can lead to different biological activities compared to its achiral or differently chiral counterparts .

Properties

IUPAC Name

(3R,6R)-6-methylpiperidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-5-2-3-6(4-8-5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITWDDDADSFZADI-PHDIDXHHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CC[C@H](CN1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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